1-(tert-Butylsulfanyl)-4-fluorobenzene

Description

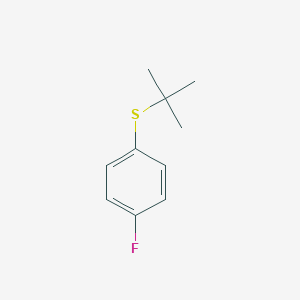

1-(tert-Butylsulfanyl)-4-fluorobenzene (C₁₀H₁₃FS) is a fluorinated aromatic compound featuring a tert-butylsulfanyl (-S-C(CH₃)₃) group at the benzene ring's 1-position and a fluorine atom at the 4-position. This structure confers unique steric and electronic properties due to the bulky tert-butyl group and the electron-withdrawing fluorine.

Properties

IUPAC Name |

1-tert-butylsulfanyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYWQFHKNOWKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495791 | |

| Record name | 1-(tert-Butylsulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52323-92-9 | |

| Record name | 1-(tert-Butylsulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfanyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically starts with 4-fluoronitrobenzene, which undergoes reduction to form 4-fluoroaniline. The aniline derivative is then reacted with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid, to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale S_NAr reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)-4-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzene ring.

Substitution: The fluorine atom can be substituted by nucleophiles in S_NAr reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Modified benzene derivatives.

Substitution: Various substituted benzene compounds depending on the nucleophile used.

Scientific Research Applications

1-(tert-Butylsulfanyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)-4-fluorobenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s lipophilicity and binding affinity, while the fluorine atom can influence its electronic properties, enhancing its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The tert-butylsulfanyl group distinguishes 1-(tert-Butylsulfanyl)-4-fluorobenzene from other 4-fluorobenzene derivatives. Key comparisons include:

a) 1-(Azidomethyl)-4-fluorobenzene

- Structure : Azidomethyl (-CH₂N₃) and fluorine substituents.

- Molecular Weight : ~151.15 g/mol.

- Properties : Serves as a precursor for triazole synthesis via click chemistry, as demonstrated in the synthesis of bioactive triazoles and pyrimidines .

- Key Difference : The azide group enables cycloaddition reactions, whereas the tert-butylsulfanyl group may participate in oxidation or nucleophilic substitution.

b) 1-(3-Chloropropoxy)-4-fluorobenzene

- Structure : Chloropropoxy (-O-(CH₂)₃Cl) and fluorine substituents.

- Molecular Weight : 188.63 g/mol .

- Properties : Used as a chemical intermediate; the ether linkage and chlorine enhance polarity compared to the sulfur-linked tert-butyl group.

c) p-Fluorophenyl Ethyl Sulfone

- Structure : Ethyl sulfone (-SO₂CH₂CH₃) and fluorine.

- Molecular Weight : 188.23 g/mol .

- Properties: Crystalline solid with moderate toxicity; decomposes to release toxic NOₓ and F⁻. The sulfone group is less nucleophilic than the sulfanyl group.

d) 1-tert-Butyl-4-fluorobenzene

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for 1-(tert-Butylsulfanyl)-4-fluorobenzene, and how can purity be validated experimentally?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-fluorobenzenethiol and tert-butyl halides under basic conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and a base like K₂CO₃ to facilitate the substitution .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted starting materials. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound’s tert-butylsulfanyl group may release toxic fumes upon decomposition .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption. Monitor stability via periodic TLC or NMR checks .

- Waste Disposal : Neutralize with dilute NaOH and incinerate in compliance with local regulations for halogenated/organosulfur compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Modeling : Use Gaussian or ORCA software to calculate electrostatic potential maps and Fukui indices. These identify electron-rich regions (e.g., sulfur atom in tert-butylsulfanyl group) prone to electrophilic attack.

- Reactivity Analysis : Compare HOMO-LUMO gaps to assess kinetic stability. For example, the electron-withdrawing fluorine atom directs electrophiles to the para position relative to the sulfanyl group .

- Validation : Correlate computational results with experimental outcomes (e.g., nitration or halogenation products analyzed via XRD or NMR) .

Q. How can structural contradictions in XRD and NMR data for this compound be resolved?

Methodological Answer:

- XRD vs. NMR Discrepancies : XRD provides precise crystal packing and bond lengths, while NMR reflects solution-state conformations. For example, tert-butyl group rotation in solution may cause NMR signal broadening not observed in static XRD structures .

- Complementary Techniques : Use dynamic NMR (variable-temperature studies) to probe rotational barriers. Pair with molecular dynamics simulations (AMBER or GROMACS) to model solution-phase behavior .

Q. What strategies enhance the compound’s utility in drug discovery, particularly as a bioisostere?

Methodological Answer:

- Bioisosteric Replacement : Replace labile functional groups (e.g., hydroxyl) with the tert-butylsulfanyl moiety to improve metabolic stability. For example, its bulkiness mimics tert-butyl groups in kinase inhibitors while introducing sulfur for metal coordination .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the benzene ring) and test against target proteins (e.g., tyrosine kinases). Use molecular docking (AutoDock Vina) to predict binding affinities .

- In Vivo Studies : Assess pharmacokinetics (e.g., logP via shake-flask method) and toxicity (Ames test) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.